3-Acetamido-4-methoxybenzoic acid

Descripción

Historical Context and Research Evolution of Benzoic Acid Derivatives

The journey of benzoic acid and its derivatives began in the 16th century with its discovery through the dry distillation of gum benzoin. chemeurope.comwikipedia.orgnewworldencyclopedia.org Early descriptions of this process were recorded by figures such as Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596). chemeurope.comwikipedia.orgnewworldencyclopedia.org However, it was not until 1832 that Justus von Liebig and Friedrich Wöhler elucidated the structure of benzoic acid and its relationship to hippuric acid. chemeurope.comnewworldencyclopedia.org

Initially, the primary source of benzoic acid for human consumption was gum benzoin, which contains up to 20% benzoic acid. wikipedia.org The first industrial synthesis, developed later, involved the reaction of benzotrichloride with calcium hydroxide (B78521), though this method produced chlorinated derivatives. chemeurope.comnewworldencyclopedia.org Modern industrial production relies on the partial oxidation of toluene with oxygen, a process catalyzed by cobalt or manganese naphthenates, which is considered environmentally friendly and yields a high output. chemeurope.comnewworldencyclopedia.org

The scientific utility of benzoic acid expanded significantly in 1875 when Salkowski discovered its antifungal properties. chemeurope.comwikipedia.orgnewworldencyclopedia.org This led to its widespread use as a food preservative, particularly for fruits. chemeurope.comnewworldencyclopedia.org Over time, the applications of benzoic acid derivatives have grown to include roles in the manufacture of cosmetics, dyes, plastics, and insect repellents. britannica.com In medicine, benzoic acid is a component of Whitfield's ointment for treating fungal skin infections and has been used historically as an expectorant, analgesic, and antiseptic. wikipedia.org This rich history of benzoic acid set the stage for the investigation and utilization of its more complex derivatives, such as 3-Acetamido-4-methoxybenzoic acid.

Significance in Contemporary Organic and Medicinal Chemistry Research

This compound is primarily recognized for its role as a key intermediate in the synthesis of various organic compounds. cymitquimica.com Its structure is particularly valuable in medicinal chemistry for constructing more elaborate molecules with potential therapeutic applications.

A notable area of research involves its use in the development of enzyme inhibitors. For instance, this compound has been investigated in the context of inhibiting FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2) in Pseudomonas aeruginosa. rcsb.org FabF is a crucial enzyme in the fatty acid synthesis pathway of bacteria, making it an attractive target for new antibiotics. rcsb.org X-ray crystallography studies have shown that this compound can bind to the FabF enzyme, providing a foundation for the structure-based design of more potent inhibitors. rcsb.org

The synthesis of this compound itself is a straightforward process, often starting from 3-amino-4-methoxybenzoic acid. The reaction involves the addition of acetyl chloride and a base like triethylamine in a solvent such as dichloromethane (B109758). google.com This accessibility makes it a readily available starting material for multi-step synthetic routes.

Structural Framework and Stereochemical Considerations

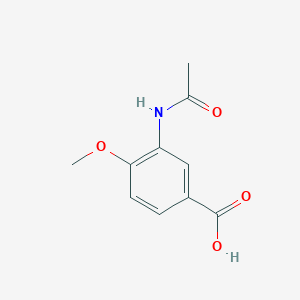

The molecular structure of this compound consists of a central benzene (B151609) ring substituted with three functional groups. A carboxyl group (-COOH) at position 1 defines it as a benzoic acid. At position 3, an acetamido group (-NHCOCH₃) is attached, and at position 4, a methoxy (B1213986) group (-OCH₃) is present.

The molecule is planar due to the sp² hybridization of the carbon atoms in the benzene ring. There are no stereocenters in the molecule, and therefore, it does not exhibit stereoisomerism (enantiomerism or diastereomerism). The key structural features are the relative positions of the functional groups on the aromatic ring, which dictate its chemical reactivity and its ability to interact with biological targets.

| Property | Data |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.2 g/mol |

| IUPAC Name | This compound |

| CAS Number | 130017-51-5 |

Structure

3D Structure

Propiedades

IUPAC Name |

3-acetamido-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-5-7(10(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMJTHPDWWQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Acetamido 4 Methoxybenzoic Acid

Strategic Approaches for the Synthesis of 3-Acetamido-4-methoxybenzoic Acid

The synthesis of this compound is typically achieved through carefully planned multi-step sequences starting from commercially available precursors. The key challenge lies in the regioselective introduction of the acetamido group onto the 4-methoxybenzoic acid scaffold.

Multi-Step Synthetic Sequences from Precursors

A common and effective strategy for synthesizing this compound involves a three-step process starting from 4-methoxybenzoic acid. This sequence includes nitration, reduction, and acetylation.

A more elaborate route begins with an even simpler precursor, o-nitroanisole. This method involves chloromethylation followed by oxidation to create the key intermediate, 3-nitro-4-methoxybenzoic acid. google.com

Synthetic Route from o-Nitroanisole:

Chloromethylation: o-Nitroanisole undergoes chloromethylation using formaldehyde (B43269) and hydrochloric acid in a sulfuric acid solution to yield 3-nitro-4-methoxybenzyl chloride. google.com

Oxidation: The resulting benzyl (B1604629) chloride is then oxidized using nitric acid to form 3-nitro-4-methoxybenzoic acid. google.com This intermediate is crucial as it correctly positions the nitro and methoxy (B1213986) groups for the subsequent steps.

Reduction: The nitro group of 3-nitro-4-methoxybenzoic acid is reduced to an amino group to form 3-amino-4-methoxybenzoic acid. This transformation is commonly achieved using reducing agents like iron powder in the presence of an acid such as acetic acid or with ammonium (B1175870) chloride. mdpi.comresearchgate.netnih.gov

Acetylation: The final step is the acetylation of the amino group. This is typically accomplished by treating 3-amino-4-methoxybenzoic acid with acetic anhydride (B1165640) or acetyl chloride to yield the target compound, this compound.

Analogous multi-step syntheses are reported in the preparation of complex molecules like Bosutinib, which often start from related precursors like 3-methoxy-4-hydroxybenzoic acid and involve similar nitration and reduction sequences. mdpi.comresearchgate.netnih.gov

Novel Reaction Conditions and Catalytic Systems

Catalytic Hydrogenation: While traditional methods use stoichiometric reducing agents like iron powder, catalytic hydrogenation represents a cleaner alternative. mdpi.comresearchgate.net Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are frequently employed. mdpi.com However, reports indicate that in some cases, these catalysts may lead to incomplete conversions even after extended reaction times, making optimization of conditions crucial. mdpi.comresearchgate.netmdpi.com

Iron-based Reduction: The use of powdered iron with ammonium chloride in a solvent mixture or iron powder in acetic acid remains a robust and high-yielding method for the reduction of the nitro group in related syntheses. mdpi.comnih.govmdpi.com It often provides satisfactory yields, sometimes outperforming catalytic hydrogenation in specific substrates. mdpi.comresearchgate.net

Flow Chemistry: Modern techniques like continuous flow chemistry offer a new paradigm for multi-step synthesis. syrris.jp By immobilizing reagents and catalysts in packed columns, reactants can be passed through sequentially, allowing for a continuous and automated process. This approach minimizes manual handling, allows for rapid optimization, and can improve safety and scalability. syrris.jp

Considerations for Gram-Scale and Optimized Laboratory Production

Scaling up the synthesis of this compound from milligram to gram quantities requires careful consideration of several factors to ensure safety, efficiency, and purity.

Reaction Work-up and Purification: On a larger scale, purification methods must be robust. Procedures like pouring the reaction mixture into an ice-water slurry to precipitate the product are common. mdpi.comtruman.edu The resulting solid is then isolated by suction filtration. Recrystallization from suitable solvents, such as methanol (B129727) or mixtures of ethyl acetate (B1210297) and petroleum ether, is a critical step to ensure the high purity of the final product and intermediates. mdpi.comtruman.edu

Reagent Handling: The addition of highly reactive or corrosive reagents, such as thionyl chloride or concentrated acids, must be carefully controlled on a larger scale, often involving dropwise addition at controlled temperatures. mdpi.comresearchgate.netnih.gov

Solvent and Reagent Ratios: Optimized procedures for gram-scale synthesis often specify precise ratios of reagents and solvents. For instance, in related esterification reactions, a specific volume of alcohol and catalyst is recommended per gram of starting carboxylic acid to maximize yield and minimize waste. truman.edu

Process Scalability: The choice of synthetic route can be influenced by its scalability. For example, a synthesis starting from the inexpensive precursor catechol has been highlighted as advantageous for producing related polyphenols on a large scale due to the low cost of the starting material. mdpi.com Similarly, the selection of reagents and purification methods for producing this compound should consider cost and ease of handling at scale.

Chemical Reactivity and Functional Group Interconversions of this compound

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the acetamido group, and the methoxy group on the aromatic ring. The carboxylic acid moiety is a primary site for chemical modification.

Selective Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is readily converted into a variety of other functional groups, with esterification being one of the most common and useful transformations.

Ester derivatives of this compound can be synthesized through several standard methods. The choice of method often depends on the scale of the reaction and the nature of the alcohol being used.

Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. truman.edunih.gov The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. This method is highly effective for simple alcohols like methanol and ethanol. truman.edu

Thionyl Chloride Method: For more sensitive substrates or when milder conditions are required, the carboxylic acid can first be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). mdpi.comresearchgate.netnih.gov The resulting acyl chloride is then reacted with the desired alcohol to form the ester. This is a high-yielding, non-reversible reaction.

Coupling Reagent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate ester formation by activating the carboxylic acid. arkat-usa.org This method is particularly useful for coupling with more complex or valuable alcohols under mild conditions. arkat-usa.org

The synthesis of various methyl and ethyl esters of structurally similar benzoic acids is well-documented, providing reliable protocols that are directly applicable to this compound.

Table 1: Conditions for Esterification of Benzoic Acid Derivatives

| Carboxylic Acid Precursor | Alcohol | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methoxy-4-hydroxybenzoic acid | Methanol | Thionyl chloride | Methanol | Room temperature, 2h | Not specified, but used in next step | mdpi.comresearchgate.net |

| 4-Hydroxy-3-methoxybenzoic acid | Methanol | p-Toluenesulfonic acid | Methanol | Reflux, 24h | Not specified | nih.gov |

| m-Nitrobenzoic acid | Methanol | Conc. H₂SO₄ | Methanol | Reflux, 1h | Not specified | truman.edu |

Amide Bond Formation via Coupling Reagents

The formation of an amide bond from this compound is a fundamental transformation, often accomplished by activating the carboxylic acid moiety with a coupling reagent to facilitate its reaction with an amine. researchgate.netnih.gov A plethora of coupling reagents are available, and the choice often depends on the specific amine substrate, desired reaction conditions, and the need to minimize side reactions like racemization if chiral amines are used. researchgate.netluxembourg-bio.com

Commonly employed coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and enhance efficiency. nih.govpeptide.com For instance, the combination of EDC and HOBt is a widely used system for creating amide bonds. nih.gov Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU), which are known for their high reactivity. researchgate.netpeptide.com

Recent advancements have explored more environmentally friendly and efficient methods. For example, silicon-based reagents like tetramethoxysilane (B109134) and dodecamethoxy-neopentasilane have been shown to mediate amide bond formation under solvent-free conditions, offering good to excellent yields. nih.gov Boron-based reagents, such as B(OCH2CF3)3, have also been developed for direct amidation, notable for operational simplicity and the ability to be purified by a simple filtration procedure. acs.org Furthermore, the development of reagents like dipyridyl dithiocarbonate (DPDTC) allows for a one-pot conversion of carboxylic acids to amides via a thioester intermediate, eliminating the need for traditional coupling reagents and generating easily removable byproducts. nih.gov

The reaction conditions for these coupling reactions are typically mild, often proceeding at room temperature. The choice of solvent can be critical, with dipolar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common, although aqueous solvent systems are increasingly being explored to improve the environmental profile of the synthesis. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, EDC, DIC | HOBt, NHS, DMAP | Widely used, cost-effective. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, effective for hindered substrates. researchgate.netpeptide.com | |

| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | Fast reactions, less epimerization. researchgate.netpeptide.com | |

| Silicon-Based Reagents | Tetramethoxysilane | Can be used in solvent-free conditions. nih.gov | |

| Boron-Based Reagents | B(OCH2CF3)3 | Operationally simple, easy purification. acs.org |

Transformations of the Acetamido Group

The acetamido group (-NHCOCH₃) on the aromatic ring of this compound is a versatile functional group that can undergo various chemical transformations.

The most common transformation of the acetamido group is its hydrolysis, or deacetylation, to yield the corresponding primary amine, 3-amino-4-methoxybenzoic acid. This reaction is typically achieved by heating the compound in the presence of either an acid or a base.

Acid-catalyzed hydrolysis is often carried out using strong mineral acids such as hydrochloric acid or sulfuric acid in an aqueous or alcoholic medium. The mechanism involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis, on the other hand, is typically performed using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and the amine.

The choice between acidic and basic conditions can depend on the presence of other functional groups in the molecule that might be sensitive to one condition over the other.

While less common than deacetylation, the nitrogen of the acetamido group can undergo substitution reactions, though this is often challenging due to the reduced nucleophilicity of the amide nitrogen compared to an amine. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making it less available for nucleophilic attack. echemi.com

However, under specific conditions, N-alkylation or N-arylation can be achieved. These reactions typically require a strong base to deprotonate the amide nitrogen, forming an amidate anion, which is a more potent nucleophile. The resulting anion can then react with an alkyl halide or an activated aryl halide to form the N-substituted product. The use of phase-transfer catalysts can sometimes facilitate these reactions. It is important to note that such reactions can be competitive with reactions at other sites in the molecule, such as the carboxylic acid group.

Reactions Involving the Methoxy Substituent

The methoxy group (-OCH₃) is another key functional group on the this compound scaffold that can be chemically modified.

Cleavage of the methyl ether to reveal the corresponding phenol (B47542) (3-acetamido-4-hydroxybenzoic acid) is a significant transformation. This O-demethylation can be accomplished using a variety of reagents and conditions, often requiring harsh conditions due to the stability of the aryl methyl ether linkage. chem-station.com

Common reagents for O-demethylation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), which operate through protonation of the ether oxygen followed by nucleophilic attack of the halide on the methyl group. chem-station.comnih.gov

Lewis acids are also powerful reagents for ether cleavage. Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose, typically used at low temperatures. chem-station.com Aluminum chloride (AlCl₃) is another Lewis acid that can be employed, often in the presence of a nucleophilic scavenger like pyridine (B92270) or with a thiol. chem-station.comsciencemadness.org The reaction with AlCl₃ is believed to proceed via a complex between the Lewis acid and the ether oxygen, followed by cleavage.

More recently, nucleophilic reagents have been developed for O-demethylation under milder, non-acidic conditions. Thiolates, generated from thiols like ethanethiol (B150549) or dodecanethiol in the presence of a base, can cleave aryl methyl ethers via an SₙAr-type mechanism. chem-station.com Enzymatic methods for O-demethylation are also emerging as a greener alternative, utilizing enzymes like cytochrome P450 monooxygenases. researchgate.netnih.govalmacgroup.com

Table 2: Selected Reagents for O-Demethylation

| Reagent Type | Examples | Typical Conditions |

| Strong Protic Acids | HBr, HI | High temperatures. chem-station.comnih.gov |

| Lewis Acids | BBr₃, AlCl₃ | Low to high temperatures, often in chlorinated solvents. chem-station.comsciencemadness.org |

| Nucleophilic Reagents | Ethanethiol/Base | Elevated temperatures in polar aprotic solvents. chem-station.com |

| Enzymes | Cytochrome P450 | Mild, aqueous conditions. researchgate.netnih.govalmacgroup.com |

Beyond complete cleavage, the ether linkage can be modified. While direct functionalization of the methyl group is challenging, the phenolic hydroxyl group, obtained after O-demethylation, serves as a handle for introducing a wide variety of other ether linkages.

Following demethylation to 3-acetamido-4-hydroxybenzoic acid, the resulting phenol can be alkylated under basic conditions (e.g., using potassium carbonate or sodium hydride to deprotonate the phenol) with a range of alkylating agents such as alkyl halides, sulfates, or sulfonates. This Williamson ether synthesis allows for the introduction of diverse alkyl or substituted alkyl groups in place of the original methyl group, leading to a library of new ether derivatives. For example, reaction with propargyl bromide would introduce a propargyl ether, which could then be used in further click chemistry reactions. This two-step sequence of demethylation followed by re-alkylation provides a versatile strategy for modifying the ether substituent and exploring the structure-activity relationships of this compound analogues.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

Electrophilic aromatic substitution (SEAr) is a pivotal class of reactions in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The electronic properties of the substituents already present on the benzene (B151609) ring significantly influence the rate and regioselectivity of these reactions. libretexts.org In the case of this compound, the interplay between the electron-donating methoxy group (-OCH₃) and the acetamido group (-NHCOCH₃), and the electron-withdrawing carboxylic acid group (-COOH) dictates the outcome of electrophilic attack.

Halogenation, a key SEAr reaction, introduces halogen atoms onto the aromatic ring and is typically catalyzed by a Lewis acid. wikipedia.org The regioselectivity of halogenation on substituted benzoic acids is a subject of considerable study. The electron-donating nature of the methoxy and acetamido groups generally directs incoming electrophiles to the ortho and para positions. libretexts.org However, the steric hindrance and the electronic effects of all three substituents on this compound must be considered to predict the precise halogenation sites.

Recent advancements in halogenation techniques focus on achieving high regioselectivity under mild conditions. pku.edu.cn For instance, synergistic catalysis strategies have been developed for the halogenation of electron-rich arenes, providing highly selective pathways to aryl halides. pku.edu.cn Furthermore, new halogenating reagents have been designed to improve reactivity and selectivity, which is particularly important in the late-stage functionalization of complex molecules. tcichemicals.com

Table 1: Regioselectivity in Electrophilic Halogenation of Substituted Benzenes

| Substituent | Position of Halogenation | Reactivity Compared to Benzene | Reference |

|---|---|---|---|

| -OCH₃ (Methoxy) | Ortho, Para | More reactive | libretexts.org |

| -NHCOCH₃ (Acetamido) | Ortho, Para | More reactive | libretexts.org |

| -COOH (Carboxylic Acid) | Meta | Less reactive | truman.eduwikipedia.org |

This table is generated based on established principles of electrophilic aromatic substitution and may not represent specific experimental outcomes for this compound.

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. truman.edu For benzoic acid, the carboxylic acid group directs the incoming nitro group to the meta position. truman.eduwikipedia.org However, in this compound, the activating and ortho, para-directing effects of the acetamido and methoxy groups would compete with the deactivating and meta-directing effect of the carboxylic acid. The precise outcome of nitration would depend on the reaction conditions, with the potential for a mixture of products. For example, the nitration of 3-methoxy-4-hydroxybenzoic acid derivatives has been reported to occur at the position ortho to the methoxy group. mdpi.com

Amination, the introduction of an amino group (-NH₂), can be achieved through the reduction of a nitro group. Therefore, nitration provides a pathway to aminated derivatives of this compound. youtube.com Direct amination of benzoic acids is also possible. For instance, a robust iridium-catalyzed C-H ortho-amination method has been developed for the late-stage functionalization of complex benzoic acid derivatives. nih.gov This method demonstrates high selectivity for carboxlate-directed functionalization. nih.gov

Reductive and Oxidative Transformations

The functional groups of this compound can undergo various reductive and oxidative transformations. The carboxylic acid group can be reduced to a primary alcohol. The nitro group, if introduced through nitration, is readily reduced to an amine, a key transformation in the synthesis of many compounds. mdpi.com

Oxidative transformations could potentially involve the methoxy or acetamido groups, although these are generally stable under typical oxidative conditions. More aggressive oxidation could lead to the degradation of the benzene ring. The specific reagents and conditions would determine the outcome of these transformations.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Key principles include the use of safer solvents, maximizing atom economy, and employing catalytic reactions. wikipedia.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize waste. numberanalytics.comprimescholars.com

Catalyst-free reactions are also a cornerstone of green chemistry, as they eliminate the need for, and potential contamination from, metal catalysts. ijisrt.com Research into solvent- and catalyst-free reaction conditions is an active area. ijisrt.com For example, the synthesis of 3-bromobenzoic acid has been achieved under solvent- and catalyst-free conditions using sonication. ijisrt.com Designing synthetic routes with high atom economy and minimizing the use of catalysts are key goals in developing sustainable chemical processes. wikipedia.orgnumberanalytics.com

Mechanistic Investigations of Chemical Reactions Involving 3 Acetamido 4 Methoxybenzoic Acid

Elucidation of Reaction Pathways and Intermediate Formation

The reaction pathways for 3-Acetamido-4-methoxybenzoic acid can be diverse, often involving electrophilic aromatic substitution, nucleophilic attack at the carboxyl group, or intramolecular cyclization. The elucidation of these pathways relies on a combination of experimental techniques and computational modeling to identify transient intermediates and transition states.

One of the key reaction types for derivatives of this compound is intramolecular cyclization, a process that can lead to the formation of heterocyclic structures. For instance, in syntheses where related aminobenzoic acids are used, cyclization is a critical step. researchgate.net A plausible pathway for the intramolecular cyclization of a derivative of this compound, for example, following the reduction of a nitro group to an amine, could proceed through the formation of an amide bond with an adjacent activated carbonyl group.

The formation of intermediates in such reactions can be inferred through trapping experiments or identified directly using spectroscopic methods like NMR, IR, or mass spectrometry under conditions that allow for their accumulation. For example, in related multi-component reactions, the formation of iminium and enol intermediates has been proposed and investigated through a combination of experimental and computational analyses. scielo.br

A hypothetical reaction pathway for the nitration of this compound, a common electrophilic aromatic substitution, would likely proceed via the formation of a sigma complex (also known as an arenium ion) as an intermediate. The position of nitration would be directed by the existing substituents. The acetamido and methoxy (B1213986) groups are both ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The powerful activating effect of the para-methoxy group and the ortho-acetamido group would likely direct the incoming electrophile to the 5-position.

Thermodynamic Analysis of Reaction Equilibria

Thermodynamic analysis of a reaction provides information about the energy changes that occur and the position of the equilibrium. The key thermodynamic parameters are the Gibbs free energy change (ΔG), the enthalpy change (ΔH), and the entropy change (ΔS).

The Gibbs free energy change is related to the equilibrium constant (K_eq) by the equation: ΔG° = -RTln(K_eq)

where R is the gas constant and T is the temperature in Kelvin. A negative ΔG° indicates a spontaneous reaction that favors the products at equilibrium.

While specific thermodynamic data for reactions of this compound are scarce, data for the closely related 4-methoxybenzoic acid are available and can provide some context. nist.govresearchgate.netnist.gov

Table 2: Selected Thermodynamic Data for 4-Methoxybenzoic Acid

| Property | Value | Source |

| Enthalpy of formation (liquid) | -496.2 ± 1.3 kJ/mol | nist.gov |

| Enthalpy of combustion (liquid) | -3893.3 ± 1.2 kJ/mol | nist.gov |

| Molar heat capacity (liquid) | 240.5 J/mol·K | nist.gov |

For a given reaction of this compound, the thermodynamic parameters could be determined experimentally through calorimetry (to measure ΔH) and by measuring the equilibrium constant at different temperatures (to determine ΔG and ΔS via the van't Hoff equation). Computational chemistry also provides powerful tools to estimate these thermodynamic properties. rsc.org For example, computational studies have been used to determine the relative thermodynamic stabilities of different isomers and reaction intermediates, which can help in predicting the major products of a reaction. scielo.br

Role of Hydrogen Bonding and Intermolecular Interactions in Reaction Mechanisms

Hydrogen bonding and other intermolecular interactions can play a crucial role in the mechanisms of reactions involving this compound. The molecule has both hydrogen bond donors (the carboxylic acid -OH and the acetamido N-H) and hydrogen bond acceptors (the carbonyl oxygens of the carboxylic acid and acetamido groups, and the methoxy oxygen).

These interactions can influence reaction rates and selectivity in several ways:

Solvent Effects: In protic solvents, hydrogen bonding between the solvent and the reactants can stabilize transition states, thus affecting the reaction rate.

Dimerization: Like other carboxylic acids, this compound can form hydrogen-bonded dimers in non-polar solvents. This dimerization can affect the reactivity of the carboxyl group.

Intramolecular Hydrogen Bonding: Depending on the conformation, intramolecular hydrogen bonds could form between the functional groups, which might influence the molecule's reactivity and the regioselectivity of certain reactions.

Catalysis: Hydrogen bonding is a key feature of many catalytic cycles. For example, in acid- or base-catalyzed reactions, proton transfer via hydrogen bonds is a fundamental step. Studies on other systems have shown that hydrogen bonding can lower the activation energy for tautomerization, a key step in some reaction mechanisms. nih.gov

The crystal structure of related compounds, such as a co-crystal of isonicotinamide (B137802) and 4-methoxybenzoic acid, reveals complex networks of intermolecular hydrogen bonds that dictate the solid-state packing. nih.gov Similar interactions would be expected to influence the behavior of this compound in solution and during reactions. Hirshfeld surface analysis, as performed on the structurally similar 4-acetamido-3-nitrobenzoic acid, can be a valuable tool for visualizing and quantifying these intermolecular interactions. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Acetamido 4 Methoxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

¹H NMR spectroscopy of 3-Acetamido-4-methoxybenzoic acid reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons typically appear as a complex multiplet, while the methyl protons of the acetamido and methoxy (B1213986) groups each present as sharp singlets.

Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum. The aromatic carbons, as well as the methyl carbons of the acetamido and methoxy groups, resonate at specific chemical shifts, confirming the carbon framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| COOH | ~13.36 (s, 1H) | ~167.9 |

| Aromatic CH | ~7.64-8.03 (m, 2H) | ~126.9, 130.2, 131.2, 133.9, 138.4 |

| NHCOCH₃ | ~167.9 | |

| OCH₃ | ~3.84 (s, 3H) | ~56.0 |

| NHCOCH₃ | ~2.37 (s, 3H) | ~21.3 |

Note: Spectral data can vary slightly based on the solvent and instrument frequency used. rsc.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For instance, it can confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. researchgate.netgithub.io This allows for the definitive assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netyoutube.comscribd.com This is crucial for piecing together the entire molecular structure, for example, by showing the correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached, or the correlation between the aromatic protons and the carboxylic acid carbon.

Advanced Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. nih.govnih.gov In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. This allows for the straightforward confirmation of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. nih.govnih.gov This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. nih.gov By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, the molecular formula of this compound can be unequivocally confirmed.

Table 2: Mass Spectrometry Data for this compound

| Technique | Observed Ion | Information Gained |

|---|---|---|

| ESI-MS | [M+H]⁺ or [M-H]⁻ | Molecular Weight Confirmation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. spcmc.ac.in

For this compound, the IR spectrum will exhibit characteristic absorption bands:

A broad O-H stretch from the carboxylic acid group, often centered around 3000 cm⁻¹.

A strong C=O stretch from the carboxylic acid, typically appearing around 1700 cm⁻¹.

Another C=O stretch from the amide group (Amide I band), usually found in the range of 1650-1680 cm⁻¹.

An N-H stretch from the amide group, appearing around 3300 cm⁻¹.

C-H stretches from the aromatic ring and the methyl groups.

C-O stretches from the ether and carboxylic acid groups, typically in the 1200-1300 cm⁻¹ region. spcmc.ac.in

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Amide | N-H stretch | ~3300 |

| Amide | C=O stretch (Amide I) | ~1660 |

| Aromatic | C-H stretch | >3000 |

| Alkyl | C-H stretch | <3000 |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for elucidating the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise position of each atom. This technique is crucial for confirming the molecular connectivity, determining the conformation of flexible parts of the molecule, and understanding intermolecular interactions such as hydrogen bonding.

While a specific single-crystal structure of this compound is not widely reported in the literature, analysis of closely related compounds provides significant insight. For instance, the crystal structure of p-anisic acid (4-methoxybenzoic acid) reveals that the carboxylic acid group and the methoxy group can adopt specific conformations relative to the benzene (B151609) ring. rsc.org In many alkoxybenzoic acids, molecules form hydrogen-bonded dimers in the solid state, a feature highly likely to be present in the crystal structure of this compound. rsc.org The acetamido group would introduce additional hydrogen bonding capabilities, potentially leading to more complex and robust packing arrangements. nih.gov The study of co-crystals containing both acetamide (B32628) and benzoic acid derivatives shows that amide-amide and amide-acid hydrogen bonds are common and highly directional, dictating the supramolecular assembly. nih.gov

Table 1: Representative Crystallographic Data for a Related Benzoic Acid Derivative (p-Anisic Acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.98 |

| b (Å) | 10.95 |

| c (Å) | 3.98 |

| β (°) | 98.67 |

| Volume (ų) | 731.5 |

| Z | 4 |

| Hydrogen Bonding | O-H···O dimers |

Data derived from the study of p-anisic acid, a structurally related compound, to illustrate typical crystallographic parameters. rsc.org

Powder X-ray Diffraction (PXRD) is a powerful tool for the characterization of polycrystalline materials. It is particularly important in the pharmaceutical industry for routine identification, quality control, and the study of polymorphism—the ability of a compound to exist in two or more crystalline forms. units.it Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which can impact the bioavailability and shelf-life of a drug product.

The PXRD pattern is a fingerprint of a specific crystalline phase. units.it Each peak in the diffractogram corresponds to a specific set of lattice planes, as described by Bragg's Law. By comparing the PXRD pattern of a sample to a reference pattern, one can confirm its identity and crystalline form. nih.gov Furthermore, PXRD is the primary method for detecting the presence of different polymorphic forms in a bulk sample. units.itnih.gov The presence of unique peaks in the pattern can indicate a mixture of polymorphs. researchgate.net Quantitative analysis of polymorphic content can also be achieved using methods like partial least-squares regression analysis of the PXRD data. nih.gov

For this compound, a systematic PXRD study would involve generating the compound under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids. The discovery of different PXRD patterns would confirm the existence of polymorphs.

Table 2: Illustrative PXRD Peak Comparison for Hypothetical Polymorphs of this compound

| 2θ Angle (°) Form A | 2θ Angle (°) Form B |

|---|---|

| 8.5 | 9.1 |

| 12.3 | 12.8 |

| 15.7 | 16.2 |

| 19.8 | 20.5 |

| 22.1 | 22.9 |

| 25.4 | 26.0 |

This table is a hypothetical representation to illustrate how PXRD patterns can differentiate between polymorphs. The appearance of peaks at different 2θ angles indicates distinct crystal structures.

Hyphenated Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification of the main compound and the detection and identification of impurities. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful.

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity determination and quantification. A well-developed and validated HPLC method is crucial for ensuring the quality of this compound.

Method development for this compound would likely involve a reversed-phase approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase would typically consist of an aqueous component (e.g., water with an acidic modifier like formic acid or a buffer like phosphate (B84403) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol). nih.govlongdom.org The separation is achieved by optimizing the mobile phase composition, flow rate, and column temperature. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Method validation is performed according to ICH guidelines to ensure the method is reliable for its intended purpose. longdom.org This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Table 3: Exemplar HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

These parameters are based on established methods for similar aromatic acids and serve as a starting point for method development. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com However, this compound is a non-volatile compound due to the presence of the polar carboxylic acid and amide functional groups, which engage in strong intermolecular hydrogen bonding. Therefore, derivatization is required to increase its volatility before GC-MS analysis. jfda-online.com

Derivatization chemically modifies the analyte to make it more amenable to GC analysis. For this compound, a common approach is silylation, which replaces the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups. jfda-online.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov The resulting TMS derivative is significantly more volatile and exhibits better chromatographic peak shape.

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a DB-5ms). The separated components enter the mass spectrometer, which serves as a highly specific detector, providing mass spectra that can be used to identify the parent compound and any related impurities. nih.gov

Table 4: Common Derivatizing Agents for GC-MS Analysis of Compounds with Active Hydrogens

| Derivatizing Agent | Abbreviation | Target Functional Groups | Characteristics of Derivatives |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -OH, -NH₂, -CONH₂ | Volatile, thermally stable |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -OH, -NH₂, -CONH₂ | Produces very volatile by-products |

| Trimethylchlorosilane | TMCS | -OH (used as a catalyst) | Often used with other silylating agents |

| Diazomethane | CH₂N₂ | -COOH | Forms methyl esters, but is toxic and explosive |

This table summarizes common reagents used to increase the volatility of polar analytes for GC-MS analysis. jfda-online.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions and for the preliminary screening of sample purity. When coupled with a densitometer, TLC can also provide quantitative information.

To monitor the synthesis of this compound (e.g., from the acetylation of 3-amino-4-methoxybenzoic acid), small aliquots of the reaction mixture are taken at different time points and spotted on a TLC plate (typically silica (B1680970) gel). The plate is then developed in a sealed chamber containing an appropriate mobile phase (eluent), which is usually a mixture of a nonpolar and a polar solvent (e.g., hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol).

The components of the mixture travel up the plate at different rates based on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. The spots can be visualized under UV light (due to the aromatic ring) or by staining. By comparing the intensity of the starting material spot to the product spot, the progress of the reaction can be qualitatively assessed. For quantitative analysis, a densitometer can scan the plate and measure the intensity of the spots, allowing for the calculation of the relative concentrations of the components.

Table 5: Hypothetical TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase | Ethyl Acetate : Hexane : Acetic Acid (50:50:1 v/v/v) |

| Visualization | UV light at 254 nm |

| Expected Rƒ (Reactant) | ~0.3 (for 3-amino-4-methoxybenzoic acid) |

| Expected Rƒ (Product) | ~0.5 (for this compound) |

Rƒ (Retardation factor) values are dependent on the exact conditions and are used to track the conversion of reactant to product.

Computational Chemistry and Molecular Modeling of 3 Acetamido 4 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting molecular properties. For a molecule like 3-Acetamido-4-methoxybenzoic acid, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this involves considering the rotational freedom around several single bonds, such as the C-N bond of the acetamido group, the C-O bond of the methoxy (B1213986) group, and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring.

Conformational analysis would be performed to identify various low-energy conformers. This is crucial as the biological activity of a molecule can be dependent on its specific conformation. Theoretical studies on similar molecules, such as various benzoic acid derivatives, have demonstrated that different conformers can exist with small energy differences. manchester.ac.uk The relative energies of these conformers for this compound would be calculated to determine the most probable structures at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 0° | 2.5 |

| 2 | 180° | 0° | 0.0 |

| 3 | 0° | 180° | 3.1 |

| 4 | 180° | 180° | 0.5 |

Note: This table is illustrative and based on typical findings for similar molecules. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, which are essential for the experimental characterization of a compound. For this compound, the following spectra would be of interest:

Infrared (IR) and Raman Spectra: The vibrational frequencies can be calculated to predict the IR and Raman spectra. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For instance, the characteristic stretching frequencies of the C=O (carbonyl) groups in the acetamido and carboxylic acid moieties, the N-H stretch, and the aromatic C-H stretches would be calculated. manchester.ac.uk

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared to experimental data, can help confirm the structure and assign the resonances.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum, providing information about the molecule's chromophores.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the MEP surface would highlight:

Nucleophilic regions: Areas with negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. These would likely be located around the oxygen atoms of the carbonyl and methoxy groups.

Electrophilic regions: Areas with positive potential (typically colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. These would be expected near the hydrogen atoms of the carboxylic acid and amide groups.

This analysis provides crucial insights into how the molecule might interact with biological targets, such as proteins or nucleic acids. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Chemical Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonds. By locating critical points in the electron density, QTAIM can define atoms, bonds, and their properties. For this compound, a QTAIM analysis would yield:

Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates a chemical bond.

Properties at BCPs: The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide information about the nature of the bond. For example, covalent bonds are characterized by high ρ and negative ∇²ρ, while ionic or weak interactions have lower ρ and positive ∇²ρ.

This analysis would allow for a detailed quantification of the covalent and potential intramolecular hydrogen bonding interactions within the molecule.

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For this compound, molecular docking simulations would be performed against various potential protein targets to:

Predict Binding Affinity: Calculate a docking score, which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov

Identify Key Interactions: Visualize the binding mode and identify the specific amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Example Kinase | -8.5 | Asp123, Lys45, Phe101 |

| Example Protease | -7.2 | His57, Ser195, Gly193 |

Note: This table is for illustrative purposes. Actual docking studies would require the selection of specific protein targets and the use of docking software.

Pharmacophore Modeling and Virtual Screening for Biological Target Identification

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

If this compound were found to have biological activity, a pharmacophore model could be developed based on its structure. This model would typically include features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

This pharmacophore model could then be used as a 3D query to search large chemical databases in a process called virtual screening. researchgate.net This would help to identify other, structurally diverse molecules that match the pharmacophore and are therefore also likely to be active at the same biological target. Conversely, if a known pharmacophore for a particular target exists, this compound could be screened against it to predict its potential activity. nih.gov

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is a computational approach used when the three-dimensional structure of a biological target is unknown. The method relies on a set of active molecules to deduce the essential chemical features required for biological activity. A pharmacophore model is an abstract three-dimensional arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

The generation process involves:

Selection of a training set: A group of structurally diverse molecules with known high affinity for the target of interest is selected.

Conformational analysis: The possible low-energy conformations of each molecule in the training set are generated.

Feature identification and alignment: Common chemical features among the conformations of the active molecules are identified and spatially aligned.

Model generation and validation: A hypothesis or model is generated from the overlapping features. This model is then validated by its ability to distinguish known active compounds from inactive ones in a database.

For this compound, this approach would be most relevant if the goal were to find compounds that mimic its shape and electronic properties to target a receptor whose structure has not yet been determined. However, with the availability of a co-crystallized structure, structure-based methods are generally preferred for their higher accuracy and detail.

Structure-Based Pharmacophore Model Generation

In contrast to ligand-based methods, structure-based pharmacophore modeling utilizes the known 3D structure of the protein-ligand complex. This method provides direct insight into the key interactions responsible for binding. The recent deposition of the crystal structure of this compound in complex with Pa.FabF-C164Q from Pseudomonas aeruginosa (PDB ID: 8COU) allows for the direct generation of a highly accurate, structure-based pharmacophore model. Current time information in Lycoming County, US.

The process involves analyzing the binding site of the protein and identifying the key interaction points between the ligand and the amino acid residues. researchgate.net For this compound bound to its target, a pharmacophore model would likely consist of the features outlined in the table below. These features represent the essential interactions that a molecule must satisfy to bind effectively to the active site. researchgate.netschrodinger.com

Table 1: Potential Pharmacophoric Features of this compound Based on its Structure

| Pharmacophoric Feature | Corresponding Moiety on the Ligand | Potential Interacting Residue Type |

| Hydrogen Bond Acceptor | Carboxylic acid (C=O) | Amino acids with H-donor side chains (e.g., Ser, Thr, Asn, Gln) |

| Hydrogen Bond Donor | Carboxylic acid (-OH) | Amino acids with H-acceptor side chains (e.g., Asp, Glu) |

| Hydrogen Bond Acceptor | Acetamido group (C=O) | Amino acids with H-donor side chains |

| Hydrogen Bond Donor | Acetamido group (N-H) | Amino acids with H-acceptor side chains |

| Aromatic Ring | Benzene ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) for π-π stacking |

| Hydrophobic Center | Methoxy group (-OCH₃) | Nonpolar amino acids (e.g., Leu, Ile, Val) |

This interactive table outlines the key chemical features of this compound that are likely to be crucial for its interaction with a biological target, forming the basis of a structure-based pharmacophore model.

This model serves as a powerful 3D query for virtual screening campaigns to identify novel compounds from large chemical databases that possess a different chemical scaffold but exhibit the same essential binding features. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Binding Dynamics

While X-ray crystallography provides a static snapshot of a protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. fraserlab.com By simulating the movements of atoms and molecules, MD can explore the conformational flexibility of this compound within the binding pocket and assess the stability of its interactions. youtube.comresearchgate.net

Starting with the crystal structure coordinates from PDB entry 8COU, an MD simulation would typically involve the following steps: imtm.cz

System Preparation: The protein-ligand complex is placed in a simulation box, solvated with water molecules, and neutralized with counter-ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and the pressure is stabilized while the protein and ligand are restrained.

Production Run: The restraints are removed, and the simulation is run for a significant period (nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is saved.

Analysis of the MD trajectory can reveal:

The stability of key hydrogen bonds and hydrophobic interactions.

The flexibility of different parts of the ligand and the protein.

The role of water molecules in mediating protein-ligand interactions.

Such simulations are crucial for validating docking poses and understanding how the ligand and protein adapt to each other, which is essential for rational drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov A QSAR model can be used to predict the activity of new, unsynthesized derivatives and to guide lead optimization by identifying which structural properties are most influential for activity. scielo.org.mx

While no specific QSAR studies on derivatives of this compound have been published, a hypothetical study targeting the P. aeruginosa FabF enzyme could be designed. nih.govnih.gov This would require a dataset of structurally related analogues and their corresponding experimentally measured biological activities (e.g., IC₅₀ values).

The key steps in a QSAR study are:

Data Set Assembly: A training set of diverse derivatives of this compound with a wide range of biological activities is compiled.

Descriptor Calculation: For each molecule, various molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity. wikipedia.org

Model Validation: The model's predictive power is rigorously tested using an external test set of compounds not used in model creation.

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound | R¹ Substituent | LogP (Lipophilicity) | Molecular Weight (MW) | Polar Surface Area (PSA) | Experimental IC₅₀ (µM) |

| Parent | H | 1.58 | 209.20 | 75.65 | 15.2 |

| Derivative 1 | Cl | 2.29 | 243.64 | 75.65 | 8.5 |

| Derivative 2 | F | 1.72 | 227.19 | 75.65 | 12.1 |

| Derivative 3 | CH₃ | 2.08 | 223.23 | 75.65 | 18.9 |

| Derivative 4 | NO₂ | 1.56 | 254.19 | 121.41 | 25.4 |

This interactive table presents a hypothetical dataset that would be required for a QSAR analysis. It includes various calculated molecular descriptors and the corresponding experimental activity for a series of derivatives.

A successful QSAR model could guide the synthesis of new derivatives with potentially enhanced potency against targets like P. aeruginosa FabF. nih.govdrugdesign.org

Biological Interactions and Molecular Target Engagement of 3 Acetamido 4 Methoxybenzoic Acid Non Clinical Focus

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

This section explores the inhibitory effects of 3-Acetamido-4-methoxybenzoic acid and its close structural analogs on various enzymes as determined through in vitro studies.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme involved in downregulating insulin (B600854) and leptin signaling pathways, making it a therapeutic target. nih.govnih.gov While direct studies on this compound are not prevalent, research on structurally similar compounds, specifically derivatives of 3-acetamido-4-methyl benzoic acid, provides insight into potential interactions.

A series of novel 3-acetamido-4-methyl benzoic acid derivatives were synthesized and evaluated for their PTP1B inhibitory activity. These studies identified compounds with significant inhibitory potential. The most potent derivatives demonstrated mixed-type inhibition, suggesting they bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies indicated that these compounds interact with residues at a secondary, allosteric binding site, which is a desirable feature for achieving inhibitor selectivity. nih.gov

The analysis of these derivatives suggests that the presence of a benzimidazole (B57391) nucleus and bulky substituents at specific positions can enhance inhibitory capability against PTP1B. nih.gov

Table 1: PTP1B Inhibitory Activity of 3-Acetamido-4-methyl Benzoic Acid Derivatives This table presents data for derivatives of a structurally similar compound, 3-acetamido-4-methyl benzoic acid, not this compound.

| Compound Derivative | Structure of Derivative Group | PTP1B IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 1 | 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.2 | nih.gov |

| Derivative 2 | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.3 | nih.gov |

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid and exist in at least two major isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a role in inflammation. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Based on a review of available scientific literature, no studies were identified that specifically evaluate the inhibitory activity or selectivity of this compound against COX-1 or COX-2 enzymes.

Microbial neuraminidases are enzymes that cleave sialic acid residues from glycoconjugates. They are virulence factors in various pathogenic bacteria and viruses, including the influenza virus, making them an important target for antimicrobial and antiviral drug development. nih.govnih.gov The standard method for assessing inhibition is often a fluorescence-based assay using a substrate like 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). nih.gov

A thorough search of scientific databases did not yield any studies concerning the direct inhibition of microbial neuraminidase enzymes by this compound.

Trypanosoma cruzi, the parasite that causes Chagas disease, possesses a unique enzyme called trans-sialidase (TcTS). This enzyme transfers sialic acid from host cells to the parasite's surface, which is crucial for its survival and infectivity. As this enzyme is absent in mammals, it represents a prime target for therapeutic intervention. nih.govnih.gov

Despite the development of various screening methods to identify TcTS inhibitors, a review of the available research indicates that this compound has not been specifically reported as an inhibitor of this enzyme.

Molecular Interactions with Biological Macromolecules

This section covers the interactions of this compound and related structures with essential biological macromolecules like DNA.

The interaction of small molecules with DNA can occur through several modes, including intercalation (insertion between base pairs), groove binding, or electrostatic interactions, potentially leading to anticancer or antimicrobial effects. researchgate.netmdpi.com

Direct studies on the DNA binding properties of this compound are not available. However, research on a larger, related molecule provides some context. A tetra-substituted zinc(II) phthalocyanine (B1677752) complex containing a 3-methoxybenzoic acid group was synthesized and its interaction with calf thymus DNA (CT-DNA) was investigated. researchgate.net Experimental findings from absorption titrations, viscosity measurements, and thermal denaturation studies demonstrated that this specific phthalocyanine complex binds to DNA. The data, including an observed increase in the DNA melting temperature, suggested an intercalative binding mode for the complex. researchgate.net

It is critical to note that these findings pertain to a large phthalocyanine complex and not the isolated this compound molecule. The binding properties are a result of the entire complex's structure.

Table 2: DNA Interaction Data for a Zn(II) Phthalocyanine Complex Containing a 3-Methoxybenzoic Acid Moiety

| Parameter | Value | Inferred Interaction | Reference |

|---|---|---|---|

| DNA Melting Temperature (Tm) of CT-DNA alone | 70.40 °C | N/A | researchgate.net |

| DNA Melting Temperature (Tm) of CT-DNA with the complex | 78.63 °C | Intercalation | researchgate.net |

| Change in Melting Temperature (ΔTm) | 8.23 °C | Significant binding | researchgate.net |

Protein Binding Affinity and Specificity Studies

The interaction between vanillic acid and HSA was investigated using fluorescence quenching, which indicated a dynamic quenching mechanism. nih.gov This suggests that the binding is likely reversible and involves transient interactions. The thermodynamic parameters of this binding suggest that hydrogen bonds and van der Waals forces are the primary drivers of the interaction. nih.gov While these findings are for an analog, they suggest that this compound may also exhibit binding affinity for serum albumins, which could influence its distribution and bioavailability in a biological system.

Table 1: Binding Characteristics of Vanillic Acid with Human Serum Albumin

| Compound | Protein Target | Binding Mechanism | Key Interacting Forces | Reference |

|---|

Biochemical Pathway Modulation by this compound and its Analogs

The modulation of biochemical pathways by this compound can be inferred from studies on its analogs, which have shown activity against key enzymes and signaling pathways.

A notable example is the investigation of derivatives of 3-acetamido-4-methyl benzoic acid as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. The study identified several derivatives of 3-acetamido-4-methyl benzoic acid that exhibited significant inhibitory activity against PTP1B. nih.gov This suggests that the 3-acetamido-benzoic acid scaffold could serve as a basis for developing modulators of this important metabolic pathway.

Furthermore, a curcumin (B1669340) derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester , has been shown to target the Akt/NFκB cell survival signaling pathway. This pathway is crucial for cell proliferation and is often dysregulated in cancer. The compound was found to inhibit the proliferation of prostate cancer cells by inducing apoptosis. It achieved this by reducing the levels of activated Akt and inhibiting its kinase activity, which in turn led to a reduction in the transcriptional activity of NFκB.

Another analog, 4-methoxy-3-(piperidin-4-yl)oxy benzamides , has been identified as a novel inhibitor of the presynaptic choline (B1196258) transporter (CHT). sigmaaldrich.com The CHT is responsible for the uptake of choline, a precursor for the neurotransmitter acetylcholine. Inhibition of CHT can have significant effects on cholinergic neurotransmission.

Structure-Activity Relationship (SAR) Studies for Molecular Design (Non-Clinical)

Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable information for the rational design of more potent and selective molecules.

In the study of 3-acetamido-4-methyl benzoic acid derivatives as PTP1B inhibitors, SAR analysis revealed that the nature of the substituent at the acetamido group was critical for inhibitory activity. nih.gov Specifically, the introduction of a benzothiazole (B30560) or a methoxy-substituted benzimidazole moiety linked through a thioacetamido group led to the most potent compounds. nih.gov Molecular docking studies further elucidated the binding mode, showing key interactions within the active site of the PTP1B enzyme. nih.gov

Table 2: SAR of 3-Acetamido-4-methyl benzoic acid Derivatives as PTP1B Inhibitors

| Compound Derivative | Modification | PTP1B Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | Addition of methoxy-benzimidazolylthioacetamido group | 8.2 μM | nih.gov |

For the 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors, SAR exploration focused on modifications of the amide functionality and the 3-position substituent. sigmaaldrich.com It was found that benzylic heteroaromatic amide moieties were generally the most potent. sigmaaldrich.com Additionally, substituents at the 3-position of the benzoic acid ring that included a piperidin-4-yloxy group were favored over simple alkyl ethers. sigmaaldrich.com This systematic exploration led to the identification of a potent and selective CHT inhibitor. sigmaaldrich.com

These SAR studies underscore the importance of specific structural features on the benzoic acid scaffold for achieving desired biological activity and provide a roadmap for the future design of novel therapeutic agents based on the this compound core.

Supramolecular Chemistry and Crystal Engineering of 3 Acetamido 4 Methoxybenzoic Acid

Cocrystallization Strategies with Pharmaceutical Coformers and Other Molecules

The formation of cocrystals offers a powerful method to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular solids without altering their intrinsic chemical structure. researchgate.net Cocrystallization of 3-acetamido-4-methoxybenzoic acid can be achieved through various techniques, broadly categorized as either thermodynamic or kinetic methods. daneshyari.com

Thermodynamic methods , such as slow evaporation from solution and crystallization from a melt, are designed to yield the most stable crystalline form under a given set of conditions. daneshyari.com These processes typically occur near equilibrium and may require extended periods. daneshyari.comKinetic methods , including neat (dry) grinding and liquid-assisted grinding (LAG), often produce metastable forms by providing sufficient energy to overcome kinetic barriers to nucleation and growth. sphinxsai.comjpionline.org The addition of a small amount of solvent in LAG can significantly enhance the kinetics of cocrystal formation. jpionline.org

The selection of a suitable coformer is a critical step in cocrystallization. researchgate.net A variety of coformers can be employed, including other APIs to form drug-drug cocrystals, or pharmaceutically acceptable excipients. nih.govnih.gov Common coformers include compounds with complementary functional groups capable of forming robust intermolecular interactions, such as carboxylic acids, amides, and pyridines. daneshyari.comnih.gov For instance, the carboxylic acid group of this compound can form strong hydrogen bonds with pyridine (B92270) derivatives. nih.gov

Several screening methods are utilized to identify potential coformers. These can range from traditional trial-and-error approaches to more rational design strategies based on computational tools. researchgate.netsphinxsai.com The COSMO-RS fluid-phase thermodynamic model, for example, can be used to predict the miscibility of a coformer with the target molecule in the liquid state, providing an indication of the likelihood of cocrystal formation. sphinxsai.com